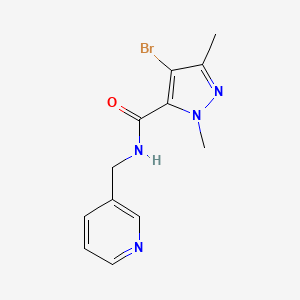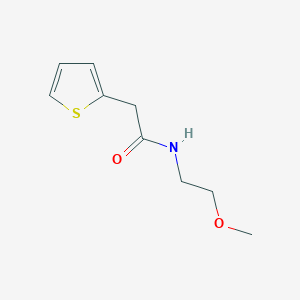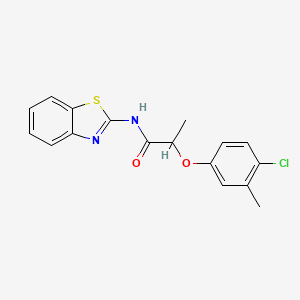![molecular formula C19H17FN2 B4582412 2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)
2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile
説明
Synthesis Analysis
The synthesis of closely related compounds involves condensation reactions, where phenylacetonitrile and substituted benzaldehydes are key precursors. These reactions typically result in the formation of acrylonitrile derivatives, highlighting the compound's synthetic accessibility and the versatility of acrylonitrile chemistry in constructing complex molecular architectures (Percino et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar acrylonitrile derivatives has revealed that such compounds can crystallize in multiple forms or polymorphs, demonstrating significant molecular packing and intermolecular interactions. These structural variations significantly impact their solid-state properties, including optical behavior. Advanced techniques such as 1H NMR, EI, FTIR, UV–Vis spectroscopy, DSC, and X-ray diffraction are employed to characterize these molecular structures and understand the role of conformational changes and packing properties in determining their physical properties (Percino et al., 2014).
Chemical Reactions and Properties
The chemical behavior of acrylonitrile derivatives, including reactions like [3+2]- and [4+2]-cycloadditions, is significant. These reactions underscore the compound's reactivity and its potential to undergo transformations leading to novel structures with interesting properties. The specific reactivities and outcomes of these reactions depend on the nature of the substituents and the reaction conditions, demonstrating the compound's versatility in synthetic chemistry (Deryabina et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are closely related to the molecular structure of acrylonitrile derivatives. Polymorphism, as observed in similar compounds, indicates that slight changes in molecular conformation can lead to different physical properties. These properties are crucial for understanding the material's behavior in various environments and applications (Percino et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key aspects of acrylonitrile derivatives. The presence of the acrylonitrile group contributes to a range of chemical behaviors, making these compounds suitable for a variety of chemical transformations. Understanding these properties is essential for manipulating the compound for specific purposes (Deryabina et al., 2006).
科学的研究の応用
Synthesis and Spectral Properties
Research into the synthesis and spectral properties of acrylonitrile derivatives, such as those incorporating pyridine and phenyl groups, demonstrates the chemical's versatility in creating materials with specific optical properties. For example, studies have explored the synthesis and characterization of conjugated pyridine-(N-diphenylamino) acrylonitrile derivatives, highlighting their significant fluorescence and potential for use in photophysical applications (Percino et al., 2012).
Optical and Material Applications
The development of novel materials with specific optical properties is a key area of research. For instance, the synthesis of 2,3-diphenyl acrylonitriles bearing halogens has been explored for selective anticancer activities, demonstrating the compound's potential in biomedical applications (Li et al., 2018). Additionally, the study of fluorescence in PEGylated phospholipid nanomicelles indicates the role of acrylonitrile derivatives in developing bright nanoprobes for in vivo diagnosis of tumors (Wang et al., 2011).
Antioxidant Activity
The synthesis and evaluation of thiazolidin-4-one derivatives incorporating fluorobenzaldehyde have demonstrated promising antioxidant activity, suggesting potential therapeutic applications (El Nezhawy et al., 2009).
Environmental Applications
The use of supercritical carbon dioxide for the synthesis of fluoropolymers showcases the environmental benefits of employing alternative solvents in chemical synthesis, reducing the reliance on harmful chlorofluorocarbons (Desimone et al., 1992).
特性
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2/c20-19-6-2-1-5-18(19)16(14-21)13-15-7-9-17(10-8-15)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFAAHBQEPGNPM-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-fluorophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)

![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)
![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

acetonitrile](/img/structure/B4582397.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)
![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)